molecular formula C5H6N2O B146051 4-Hydroxy-2-methylpyrimidine CAS No. 19875-04-8

4-Hydroxy-2-methylpyrimidine

Cat. No.: B146051
CAS No.: 19875-04-8
M. Wt: 110.11 g/mol
InChI Key: QWIDYOLZFAQBOB-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical and Explosive Industries Precursor

4,6-Dihydroxy-2-methylpyrimidine is a vital precursor in the pharmaceutical and explosive industries. Its synthesis involves the condensation of acetamidinium chloride and diethyl malonate, followed by acidification with hydrochloric acid. This compound is critical for producing high explosives and products with medicinal value. The process chemistry has been explored in various alcohols and alkoxides, leading to the development of an economical production process without compromising product quality (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Synthesis of Anticancer Drug Intermediates

4,6-Dichloro-2-methylpyrimidine, synthesized from acetamidine hydrochloride and dimethyl malonate, is a significant intermediate in creating the synthetic anticancer drug dasatinib. The synthesis involves a cyclization and chlorination process with phosphorus oxychloride, under optimal conditions, yielding high product percentages (Guo Lei-ming, 2012).

Detection of Anti-thyroid Drugs

A colorimetric method was developed using citrate-capped gold nanoparticles for detecting 4-hydroxy-2-mercapto-6-methylpyrimidine (MTU), an anti-thyroid drug. The method exploits the affinity of the thiol-containing molecule with gold nanoparticles, leading to a detectable change in the plasmon band, thereby enabling sensitive detection of MTU (Hormozi-Nezhad & Ghayyem, 2014).

Vibrational and Electronic Spectral Study

The vibrational and electronic spectra of 2-amino-4-hydroxy-6-methylpyrimidine were studied using combined experimental and theoretical approaches. This research provides insight into the structure and properties of the compound, useful in various scientific applications (Faizan, Bhat, Alam, Afroz, & Ahmad, 2017).

Thiamine Biosynthesis in Yeast

Research on the biosynthesis of thiamine in Saccharomyces cerevisiae revealed that 4-hydroxy-5-hydroxymethyl-2-methylpyrimidine acts as a precursor. This finding contributes to our understanding of thiamine production and its regulatory mechanisms in yeast (Baxter, Hartley, & Chan, 1990).

Immunostimulant Effects Under Extreme Conditions

2-Methyl-4-amino-hydroxypyrimidine (MAHP) shows pronounced immunostimulant action under extreme conditions. This compound activates immunocompetent cells responsible for immunity, demonstrating its potential application in enhancing immune responses (Ismagilova, Belov, Zarudyĭ, Ismagilova, Krivonogov, Khalimov, Tolstikov, & Tropynina, 2000).

Safety and Hazards

The safety data sheet for 4-Hydroxy-2-methylpyrimidine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

2-Methylpyrimidin-4-ol plays a significant role in biochemical reactions. It is involved in the formation of diethyl (2-isopropyl-6-methylpyrimidin-4-yl) phosphate (diazoxon) and 2-isopropyl-6-methyl-4-pyrimidinol (pyrimidinol), primarily as a result of hydroxylation

Cellular Effects

The effects of 2-Methylpyrimidin-4-ol on various types of cells and cellular processes are not fully understood. It is known that pyrimidines, the family of compounds to which 2-Methylpyrimidin-4-ol belongs, play crucial roles in cellular functions. For instance, uridine 5′-triphosphate (UTP), a pyrimidine nucleotide, has been found to be essential for cellular TPP synthesis, PDH activity, TCA-cycle activity, lipogenesis, and adipocyte differentiation .

Molecular Mechanism

It is known that the 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient due to the strong electron-pulling effect of the ring nitrogen atoms . This property could potentially influence its interactions with other biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the effects of compounds can vary over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Methylpyrimidin-4-ol at different dosages in animal models have not been extensively studied. It is known that the effects of compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

2-Methylpyrimidin-4-ol is involved in the formation of diethyl (2-isopropyl-6-methylpyrimidin-4-yl) phosphate (diazoxon) and 2-isopropyl-6-methyl-4-pyrimidinol (pyrimidinol), primarily as a result of hydroxylation

Transport and Distribution

It is known that compounds can be transported and distributed within cells and tissues via various mechanisms, potentially involving transporters or binding proteins .

Subcellular Localization

It is known that compounds can be directed to specific compartments or organelles via targeting signals or post-translational modifications .

Properties

IUPAC Name

2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIDYOLZFAQBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941718
Record name 2-Methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19875-04-8
Record name 4-Hydroxy-2-methylpyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the 5-position substituent influence the basicity of 4-Hydroxy-2-methylpyrimidine in methanol?

A: Photometric titration studies in methanol revealed that the basicity of this compound and its derivatives is generally 10 to 100 times higher compared to their basicity in water. [] This increase in basicity is attributed to the solvent's properties. Interestingly, the extent of this increase varies depending on the substituent at the 5-position. For instance, 5-substituted 1,2-dimethyl-4(1H)-pyrimidones exhibit a much larger increase in basicity (around 100 times) compared to other derivatives. []

Q2: What challenges arise when using photometric titration to determine the basicity of very weak bases like certain this compound derivatives?

A: While photometric titration is a useful method for determining the basicity of many compounds, it can be challenging for very weak bases. For example, 5-carbethoxy-4-hydroxy-2-methylpyrimidine and its methyl derivatives posed difficulties in accurate determination due to large errors. [] This limitation suggests that this method might not be suitable for compounds with a pKa value less than 2. Modifications to the method might be needed to accurately assess the basicity of such weak bases. []

Q3: Are there alternative synthetic routes for this compound derivatives like Ethyl this compound-5-carboxylate?

A: Yes, a more efficient and cleaner synthesis of Ethyl this compound-5-carboxylate has been reported. [] This one-step method utilizes diethyl 2-(ethoxymethylene)malonate as a starting material and achieves a yield of 92%. This approach offers advantages over previously reported methods in terms of simplicity and yield. []

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